molecular formula C9H11ClN4 B13208743 8-(Tert-butyl)-6-chloro-1H-purine

8-(Tert-butyl)-6-chloro-1H-purine

Cat. No.: B13208743
M. Wt: 210.66 g/mol
InChI Key: OZYYUDBRHGGDRX-UHFFFAOYSA-N
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Description

8-(Tert-butyl)-6-chloro-1H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tert-butyl)-6-chloro-1H-purine typically involves the introduction of the tert-butyl and chloro groups onto a purine scaffold. One common method involves the alkylation of purine derivatives with tert-butyl halides under basic conditions. The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Tert-butyl)-6-chloro-1H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the purine ring.

    Hydrolysis: The tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield 8-(tert-butyl)-6-amino-1H-purine.

Scientific Research Applications

8-(Tert-butyl)-6-chloro-1H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Tert-butyl)-6-chloro-1H-purine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and chloro groups can influence the compound’s binding affinity and specificity. For example, the chloro group may participate in hydrogen bonding or van der Waals interactions, while the tert-butyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    8-(Tert-butyl)-1H-purine:

    8-(Tert-butyl)-6-bromo-1H-purine: Similar structure but with a bromo group instead of chloro, leading to different reactivity and applications.

Uniqueness

8-(Tert-butyl)-6-chloro-1H-purine is unique due to the combined presence of both tert-butyl and chloro groups, which confer distinct chemical properties and potential applications. The tert-butyl group enhances the compound’s stability and lipophilicity, while the chloro group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

8-tert-butyl-6-chloro-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)8-13-5-6(10)11-4-12-7(5)14-8/h4H,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYUDBRHGGDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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